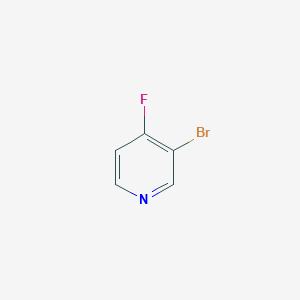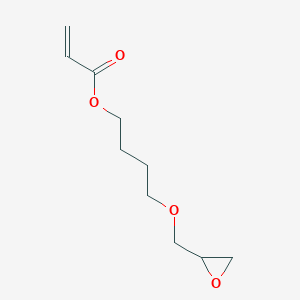
4,6-Dimethyl-2-methylidene-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-methylidene-1,3-dioxane, also known as MMD, is a cyclic ether that has been widely studied for its potential applications in various fields of research. This molecule has a unique structure that makes it an interesting subject for investigation, as it has been found to exhibit a variety of biological and chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-methylidene-1,3-dioxane is not well understood, but it is believed to be due to its unique structure. 4,6-Dimethyl-2-methylidene-1,3-dioxane has a cyclic structure that makes it highly reactive, and it is believed to interact with a variety of biological molecules through a variety of mechanisms.
Biochemical and Physiological Effects:
4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has also been found to exhibit anti-tumor activity. Additionally, 4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to have a positive effect on the immune system, and it has been shown to enhance the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,6-Dimethyl-2-methylidene-1,3-dioxane in lab experiments is its versatility. 4,6-Dimethyl-2-methylidene-1,3-dioxane can be used to create a wide range of compounds with unique properties, making it a valuable tool for researchers. However, one limitation of using 4,6-Dimethyl-2-methylidene-1,3-dioxane is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Future Directions
There are a number of future directions for research involving 4,6-Dimethyl-2-methylidene-1,3-dioxane. One area of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane as a building block for the synthesis of novel organic compounds with unique properties. Another area of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane in drug discovery, as it has been found to exhibit a variety of biological activities. Additionally, there is a growing interest in the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane in the development of new materials, such as polymers and coatings.
Synthesis Methods
The synthesis of 4,6-Dimethyl-2-methylidene-1,3-dioxane can be achieved through a variety of methods, including the reaction of 2,4-pentanedione with formaldehyde in the presence of a base catalyst. Another method involves the reaction of dimethyl acetal with acetaldehyde in the presence of a Lewis acid catalyst. Both of these methods have been found to be effective in producing high yields of 4,6-Dimethyl-2-methylidene-1,3-dioxane.
Scientific Research Applications
4,6-Dimethyl-2-methylidene-1,3-dioxane has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane as a building block for the synthesis of novel organic compounds. 4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to be a versatile building block that can be used to create a wide range of compounds with unique properties.
properties
CAS RN |
113406-51-2 |
|---|---|
Product Name |
4,6-Dimethyl-2-methylidene-1,3-dioxane |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,6-dimethyl-2-methylidene-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(2)9-7(3)8-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
SYKSRBWOTOSLBT-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(=C)O1)C |
Canonical SMILES |
CC1CC(OC(=C)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)

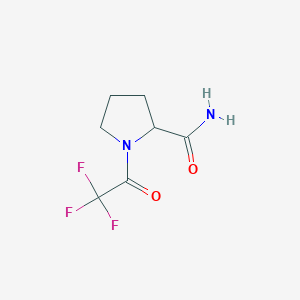
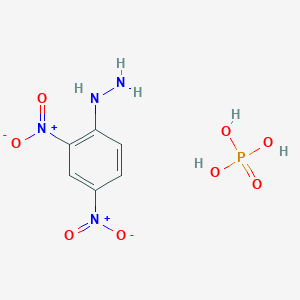
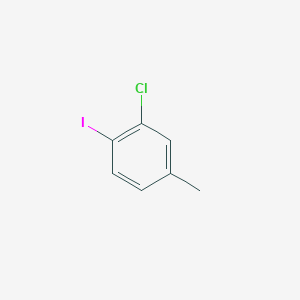
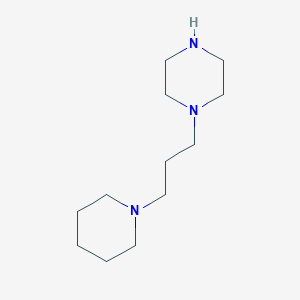



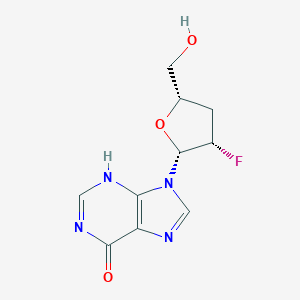
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
